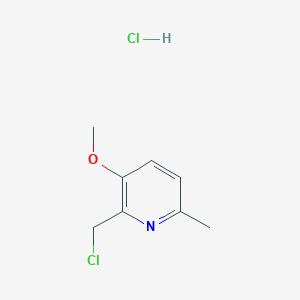

2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

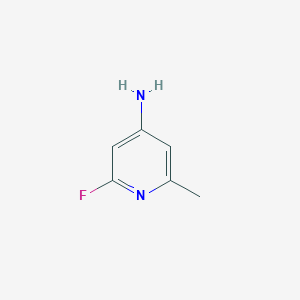

The compound “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to be a solid and could have applications in various chemical reactions as a reagent or catalyst .

Synthesis Analysis

The synthesis of such a compound would likely involve the chloromethylation of a suitably protected pyridine derivative . Chloromethylation is a common method for adding a chloromethyl group to aromatic compounds .Molecular Structure Analysis

The molecule consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The chloromethyl group (-CH2Cl) is attached to the second carbon atom, a methoxy group (-OCH3) is attached to the third carbon atom, and a methyl group (-CH3) is attached to the sixth carbon atom .Chemical Reactions Analysis

As a pyridine derivative, this compound could participate in various chemical reactions. The chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The methoxy group could be removed via demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a pyridine derivative, it is likely to be a polar compound and may have a relatively high boiling point . The presence of the chloromethyl and methoxy groups could also influence its properties .Scientific Research Applications

Synthesis and Chemical Transformations

One pot synthesis of complex organic compounds often leverages 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride as a key intermediate. For example, the compound has been used in the synthesis of dipyrido[1,2-a:1',2'-d]pyrazine-2,8-diones, showcasing a method where the methoxy group cleavage followed by dimerisation yields the product in almost quantitative yield. This synthesis pathway illustrates the compound's role in facilitating complex chemical transformations, confirmed by single crystal X-ray structure analysis (Oresic et al., 2001).

Improved Synthesis Methods

Research has also focused on improving the synthesis methods of related compounds, highlighting the versatility and importance of 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride in organic synthesis. For instance, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol through a series of steps including methylation, chloridization, and methoxylation demonstrates the compound's utility in synthesizing structurally related compounds with enhanced yields (Dai Gui-yuan, 2003).

Material Science Applications

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” would require appropriate safety measures. The compound could be harmful if inhaled, swallowed, or comes into contact with skin . It’s always important to refer to the material safety data sheet (MSDS) for the compound for detailed safety information .

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-3-4-8(11-2)7(5-9)10-6;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYFXPKPIXDRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)

![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)

![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)

![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)

![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)